Comparative Spacer Length Analysis: Impact of Ethyl vs. Methyl Linkers on PROTAC Ternary Complex Geometry
The compound features a two-carbon (ethyl) spacer between the carbamate nitrogen and the cyclohexanone ring, contrasting with the one-carbon (methyl) spacer in tert-Butyl ((4-oxocyclohexyl)methyl)carbamate (CAS 809273-70-9) . Based on computational modeling of analogous systems, this additional methylene unit extends the maximum potential distance between ligase-binding and target-binding moieties by approximately 1.2–1.5 Å [1]. This dimensional difference is quantitatively significant for optimizing ternary complex formation, as PROTAC activity is exquisitely sensitive to linker length; variations of even a single atom can alter degradation efficiency (DC50) by over an order of magnitude [2].
| Evidence Dimension | Linker spacer length (carbon atoms) between carbamate and cyclohexanone |
|---|---|
| Target Compound Data | 2 (ethyl spacer) |
| Comparator Or Baseline | tert-Butyl ((4-oxocyclohexyl)methyl)carbamate (CAS 809273-70-9): 1 (methyl spacer) |
| Quantified Difference | +1 carbon atom; estimated +1.2–1.5 Å maximum span [1] |
| Conditions | In silico modeling of PROTAC linker geometries [1] |
Why This Matters
This difference dictates linker length, a critical determinant of PROTAC ternary complex stability and degradation potency, directly influencing which E3 ligase-target protein pairs can be productively engaged.
- [1] Bemis, T. A., La Clair, J. J., & Burkart, M. D. (2021). Unraveling the role of linker design in PROTACs. RSC Medicinal Chemistry, 12(8), 1326-1348. View Source
- [2] Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., ... & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. View Source
